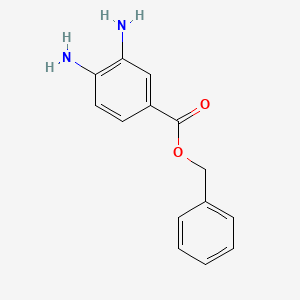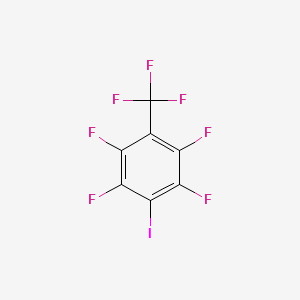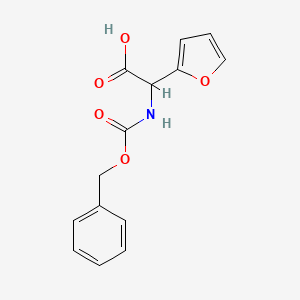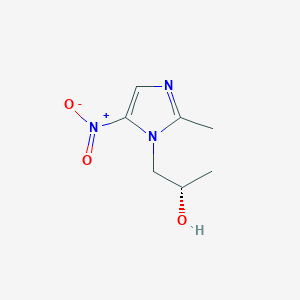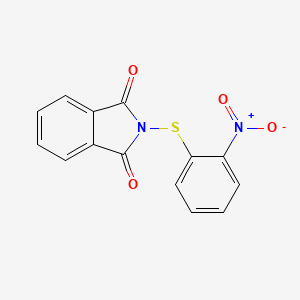
2-(2-Nitrophenylthio)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Nitrophenylthio)isoindoline-1,3-dione , also known as DioxoA , is a novel isoindoline derivative. It exhibits potent inhibition of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer’s disease (AD) progression. AD is characterized by progressive brain degeneration, leading to memory loss and cognitive decline. Currently, AChE inhibitors (AChEIs) are the primary drugs approved for AD treatment .
Synthesis Analysis
The synthesis of 2-(2-Nitrophenylthio)isoindoline-1,3-dione involves a straightforward method. It can be obtained as a white solid with an 85% yield . The melting point is approximately 130–131°C . The compound’s 1H NMR spectrum in CDCl3 reveals characteristic peaks at 2.98 ppm (t, H-11) , 3.92 ppm (t, H-10) , 7.26 ppm (m, H-13,14,15,16,17) , 7.70 ppm (m, H-5,6) , and 7.82 ppm (m, H-4,7) . The 13C NMR spectrum shows signals at 168.1 ppm (C-1,3) , 123.2 ppm (C-4,7) , 133.9 ppm (C-5,6) , 132.0 ppm (C-8,9) , 39.2 ppm (C-10) , and 34.6 ppm .
Molecular Structure Analysis
The molecular formula of 2-(2-Nitrophenylthio)isoindoline-1,3-dione is C14H8N2O4S , with a molecular weight of 300.29 g/mol . The compound features a nitrophenylthio group attached to an isoindoline-1,3-dione scaffold .
Chemical Reactions Analysis
The compound’s inhibitory effect on AChE is noteworthy. Isoindolines exhibit uncompetitive inhibition , while dioxoisoindolines display competitive inhibition . Molecular docking studies suggest that dioxoisoindolines interact with the catalytic active site, the peripheral anionic site, and the aromatic patch of AChE. The carbonyl group significantly influences the type of inhibition and affinity .
Mechanism of Action
Future Directions
properties
CAS RN |
61639-74-5 |
|---|---|
Product Name |
2-(2-Nitrophenylthio)isoindoline-1,3-dione |
Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)14(18)15(13)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
InChI Key |
MWRUNGXOGWGVSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




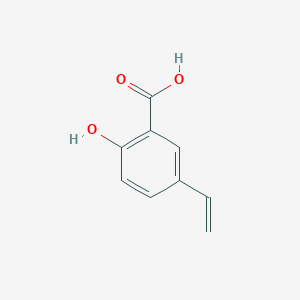
![(2S)-1-[(Prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B3192200.png)
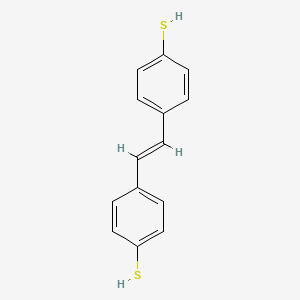
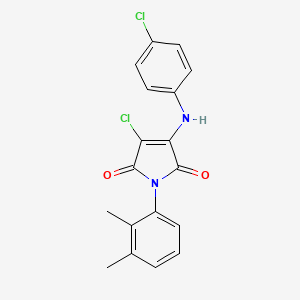
![Ethanone, 1-[3-chloro-4-(phenylmethoxy)phenyl]-](/img/structure/B3192239.png)
![4-[(4-Heptylphenyl)ethynyl]benzonitrile](/img/structure/B3192254.png)
